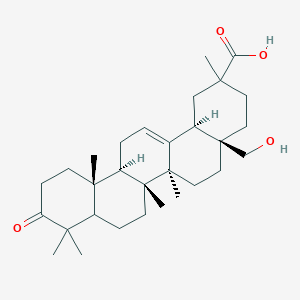

Acide 28-hydroxy-3-oxoolean-12-en-29-oïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

28-Hydroxy-3-oxoolean-12-en-29-oic acid, also known as 28-OH-OLE, is a naturally occurring hydroxy fatty acid found in plants and animals. It is a C28 monounsaturated fatty acid and is an important intermediate in the biosynthesis of other fatty acids and secondary metabolites. Its presence in plants has been studied for its potential role in plant growth and development, and it has been found to be involved in the regulation of gene expression, metabolism, and stress responses. In animals, 28-OH-OLE has been linked to a variety of physiological functions, including immune system regulation, adipose tissue metabolism, and endocrine system regulation. In recent years, 28-OH-OLE has been studied for its potential therapeutic applications in humans and animals.

Applications De Recherche Scientifique

Inhibition de l'invasion et de la métastase des cellules cancéreuses gastriques

Ce composé a montré une inhibition de la migration et de l'invasion des cellules cancéreuses gastriques SGC-7901 et BGC-823 de manière dose-dépendante {svg_1} {svg_2}. Il diminue l'expression des protéines liées à la transition épithélio-mésenchymateuse (EMT) et des métalloprotéinases matricielles (MMP) dans les cellules cancéreuses gastriques, réduisant la phosphorylation des protéines {svg_3} {svg_4}.

Effet antiprolifératif sur les cellules cancéreuses gastriques

Le composé a un effet antiprolifératif dépendant de la concentration sur les cellules cancéreuses gastriques {svg_5}. Cela signifie qu'il peut inhiber la croissance de ces cellules, ce qui pourrait potentiellement ralentir la progression de la maladie.

Effet sur l'expression des protéines liées à l'EMT

Le traitement avec ce composé entraîne une expression accrue de la E-cadhérine et une expression diminuée de la N-cadhérine et de la vimentine de manière dose-dépendante {svg_6}. Ces protéines sont liées au processus EMT, qui est crucial dans la métastase du cancer.

Utilisation en médecine traditionnelle chinoise

Le composé est une molécule d'acide triterpénoïde extraite de Celastrus orbiculatus, une plante utilisée en médecine traditionnelle chinoise {svg_7} {svg_8}. Cela suggère des applications potentielles dans les traitements naturels ou alternatifs.

Utilisation comme étalon de recherche scientifique

Ce composé est utilisé comme étalon dans la recherche scientifique {svg_9}. Cela signifie qu'il sert de point de référence dans les expériences, contribuant à garantir l'exactitude et la cohérence.

Mécanisme D'action

Target of Action

The primary targets of 28-Hydroxy-3-oxoolean-12-en-29-oic acid are gastric cancer cells , specifically SGC-7901 and BGC-823 cells . This compound has been shown to inhibit the migration and invasion of these cells in a dose-dependent manner .

Mode of Action

28-Hydroxy-3-oxoolean-12-en-29-oic acid interacts with its targets by decreasing the expression of epithelial–mesenchymal transition (EMT)-related proteins and matrix metalloproteinases (MMPs) in gastric cancer cells . It also reduces protein phosphorylation, further inhibiting the migration and invasion of gastric cancer cells .

Biochemical Pathways

The compound affects the EMT pathway, which is crucial for the migration and invasion of cancer cells . By decreasing the expression of EMT-related proteins and MMPs, it disrupts this pathway and inhibits the metastatic potential of the cancer cells .

Result of Action

The result of the action of 28-Hydroxy-3-oxoolean-12-en-29-oic acid is the inhibition of migration and invasion of gastric cancer cells . This is achieved through the downregulation of EMT-related proteins and MMPs, and the reduction of protein phosphorylation .

Analyse Biochimique

Biochemical Properties

28-Hydroxy-3-oxoolean-12-en-29-oic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to decrease the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT)-related proteins in gastric cancer cells . These interactions are essential as MMPs are involved in the breakdown of extracellular matrix, which is a critical step in cancer cell invasion and metastasis. By inhibiting these enzymes, 28-Hydroxy-3-oxoolean-12-en-29-oic acid effectively reduces the invasive capabilities of cancer cells.

Cellular Effects

The effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid on various cell types and cellular processes are profound. In gastric cancer cells, this compound has been observed to inhibit cell proliferation in a concentration-dependent manner . It also impacts cell signaling pathways, gene expression, and cellular metabolism. Specifically, 28-Hydroxy-3-oxoolean-12-en-29-oic acid reduces protein phosphorylation, which is a key process in cell signaling and function .

Molecular Mechanism

At the molecular level, 28-Hydroxy-3-oxoolean-12-en-29-oic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound’s ability to decrease the expression of EMT-related proteins and MMPs is particularly noteworthy . This inhibition results in reduced cancer cell migration and invasion, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its inhibitory effects on cancer cell migration and invasion are sustained over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid vary with different dosages in animal models. Higher doses have been associated with more pronounced inhibitory effects on cancer cell proliferation and invasion. It is essential to identify the threshold beyond which the compound may exhibit toxic or adverse effects . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

28-Hydroxy-3-oxoolean-12-en-29-oic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are vital for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 28-Hydroxy-3-oxoolean-12-en-29-oic acid within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 28-Hydroxy-3-oxoolean-12-en-29-oic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22-,26?,27+,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLPFRAXQYBRJO-XVGWCWNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C(=O)O)CO)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism by which 28-hydroxy-3-oxoolean-12-en-29-oic acid inhibits gastric cancer cell migration and invasion?

A1: The research indicates that 28-hydroxy-3-oxoolean-12-en-29-oic acid exerts its inhibitory effects on gastric cancer cell migration and invasion through multiple pathways. Firstly, it was observed to downregulate the expression of matrix metalloproteinases (MMPs) []. MMPs are enzymes that play a crucial role in the breakdown of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. Secondly, the compound suppressed the epithelial-mesenchymal transition (EMT) []. EMT is a complex process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. The study demonstrated that 28-hydroxy-3-oxoolean-12-en-29-oic acid reduced the expression of EMT-related proteins, suggesting its interference with this transition process. Lastly, the compound was found to reduce protein phosphorylation []. While the study doesn't delve into specific phosphorylation pathways, this finding suggests that 28-hydroxy-3-oxoolean-12-en-29-oic acid might interfere with signaling cascades crucial for cancer cell migration and invasion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.